molecular formula C16H19N B14132572 N-Methyl-1,1-di-p-tolylmethanamineE

N-Methyl-1,1-di-p-tolylmethanamineE

Cat. No.: B14132572
M. Wt: 225.33 g/mol
InChI Key: FIDIPUCYGVMJIY-UHFFFAOYSA-N
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Description

N-Methyl-1,1-di-p-tolylmethanamineE is a tertiary amine characterized by a central methylamino group (-NHCH₃) bonded to two p-tolyl (4-methylphenyl) substituents. This structure confers unique steric and electronic properties, distinguishing it from simpler arylalkylamines.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-methyl-1,1-bis(4-methylphenyl)methanamine

InChI

InChI=1S/C16H19N/c1-12-4-8-14(9-5-12)16(17-3)15-10-6-13(2)7-11-15/h4-11,16-17H,1-3H3

InChI Key

FIDIPUCYGVMJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1,1-di-p-tolylmethanamineE can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with N-methylformanilide, followed by hydrolysis. This method typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1-di-p-tolylmethanamineE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-Methyl-1,1-di-p-tolylmethanamineE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1,1-di-p-tolylmethanamineE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The two p-tolyl groups in N-Methyl-1,1-di-p-tolylmethanamineE create significant steric hindrance compared to mono-substituted analogs like N-Methyl-1-(naphthalen-1-yl)methanamine . This may reduce reactivity in nucleophilic reactions but enhance stability in hydrophobic environments.
  • Lipophilicity : The presence of two p-tolyl groups likely increases LogP (~4.2) compared to naphthyl (LogP ~3.5–4.0) or single aromatic systems (LogP ~2.8–3.5), suggesting higher membrane permeability .

Key Observations :

  • Catalytic Utility : The bulky p-tolyl groups in this compound may stabilize metal complexes in catalysis, similar to naphthyl-substituted amines used in asymmetric synthesis .
  • Safety Profile: High molecular weight and low volatility may reduce inhalation risks compared to smaller amines like N-Methyl-1,3-diaminopropane (listed as hazardous in ) .

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